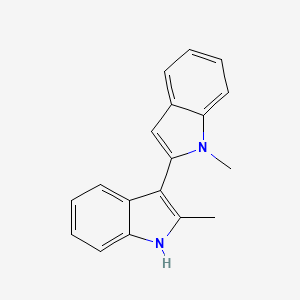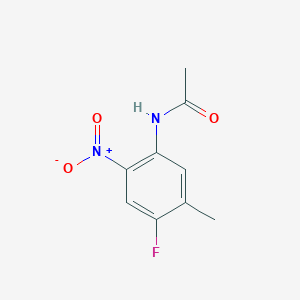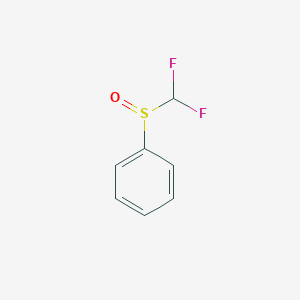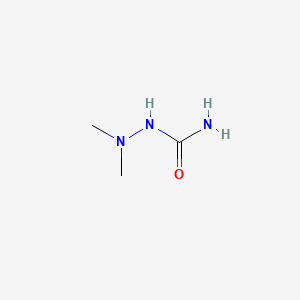
1,1-二甲基半缩氨基脲
描述
1,1-Dimethylsemicarbazide is an organic compound with the molecular formula C3H9N3O. It is a derivative of semicarbazide, where the hydrogen atoms on the nitrogen are replaced by methyl groups. This compound is known for its applications in various chemical reactions and industrial processes.
科学研究应用
1,1-Dimethylsemicarbazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of semicarbazones, which are valuable intermediates in the synthesis of various organic compounds.
Biology: It is used in biochemical assays and as a reagent in the detection of certain biomolecules.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
Target of Action
1,1-Dimethylsemicarbazide (DMSC) is a chemical compound that primarily targets the formation of N-nitrosodimethylamine (NDMA), a toxic disinfection byproduct . It has been found to play a significant role in promoting NDMA generation .
Mode of Action
The interaction of DMSC with its targets involves a complex process. It has been experimentally verified that DMSC, along with 1,1-dimethylhydrazine (UDMH), plays a crucial role in promoting NDMA generation . The formation of NDMA is enhanced through the combined effect of molecular ozone (O3) and hydroxyl radical (∙OH) compared to that by O3 alone .
Biochemical Pathways
The biochemical pathways affected by DMSC primarily involve the formation of NDMA. ∙OH itself cannot generate NDMA directly; however, it can transform DMSC to intermediates with higher NDMA yield than the parent compound . The NDMA enhancement mechanism by the combined effect of O3 and ∙OH can be attributed to greater amounts of intermediates with higher NDMA yield (such as UDMH) produced .
Result of Action
The primary result of DMSC’s action is the promotion of NDMA generation . NDMA is a mutagenic and probably carcinogenic disinfection by-product, which has been widely detected in drinking water employing chlorination or chloramination for disinfection .
Action Environment
The action of DMSC is influenced by various environmental factors. For instance, the presence of bromide ion (Br−), bicarbonate ion (HCO3−), sulfate ion (SO42−), and humic acid (HA), as well as natural organic matter (NOM) from a lake, can affect the NDMA generation .
生化分析
Biochemical Properties
It is known that this compound can participate in certain biochemical reactions . For instance, it has been found to form N-nitrosodimethylamine (NDMA), a toxic disinfection byproduct, during ozonation . The enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It has been implicated in the formation of NDMA during ozonation, suggesting that it may have some impact on cellular processes
Molecular Mechanism
It is known to participate in the formation of NDMA during ozonation, but the exact mechanisms are unclear . It is suggested that the formation of NDMA is enhanced through the combined effect of molecular ozone (O3) and hydroxyl radical (OH), compared to that by O3 alone
准备方法
1,1-Dimethylsemicarbazide can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with semicarbazide hydrochloride under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.
化学反应分析
1,1-Dimethylsemicarbazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Condensation: It reacts with carbonyl compounds to form semicarbazones, which are useful in organic synthesis.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various carbonyl compounds for condensation reactions. Major products formed from these reactions include semicarbazones, hydrazine derivatives, and other substituted compounds.
相似化合物的比较
1,1-Dimethylsemicarbazide can be compared with other semicarbazide derivatives such as:
Semicarbazide: The parent compound, which has similar reactivity but lacks the methyl groups.
4-Nitrosemicarbazide: A derivative with a nitro group, which has different reactivity and applications.
Methylsemicarbazide: A compound with one methyl group, which has intermediate properties between semicarbazide and 1,1-Dimethylsemicarbazide.
The uniqueness of 1,1-Dimethylsemicarbazide lies in its enhanced reactivity due to the presence of two methyl groups, which can influence its chemical behavior and applications.
属性
IUPAC Name |
dimethylaminourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O/c1-6(2)5-3(4)7/h1-2H3,(H3,4,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZFWZRCMLRFOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22718-49-6 | |
| Record name | Hydrazinecarboxamide, 2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022718496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1,1-Dimethylsemicarbazide (DMSC) relevant in water treatment research?
A: DMSC is an important intermediate in the formation of NDMA during ozonation of water . NDMA is a potential human carcinogen, making its presence in drinking water a serious concern . Understanding the role of DMSC helps researchers develop strategies to minimize NDMA formation during water treatment.
Q2: How does the presence of bromide ions (Br-) influence the formation of NDMA from precursors like DMSC?
A: Research indicates that low levels of bromide ions can enhance the formation of NDMA from precursors like 1,1,1',1'-tetramethyl-4,4'-(methylene-di-p-phenylene) di-semicarbazide (TMDS), which degrades into DMSC . This is because bromide can react with ozone to produce reactive bromine species, which can then interact with DMSC to enhance NDMA formation.
Q3: What is the role of reactive oxygen species (ROS) in the formation of NDMA from DMSC?
A: Studies have shown that reactive oxygen species like hydroxyl radicals (∙OH), superoxide radicals (∙O2-) and singlet oxygen (lO2) play distinct roles in NDMA formation from DMSC . While ∙OH can reduce NDMA formation in the absence of bromide, it can promote NDMA generation in the presence of bromide. Both ∙O2- and lO2 consistently enhance NDMA formation with or without bromide.
Q4: Are there industrial sources of 1,1-Dimethylsemicarbazide that could contaminate water sources?
A: Yes, research has identified industrial applications of related compounds that could lead to their presence in wastewater and subsequently in drinking water sources. For example, 4,4'-hexamethylenebis(1,1-dimethylsemicarbazide) (HDMS) and 1,1,1',1'-tetramethyl-4,4'-(methylene-di-p-phenylene)disemicarbazide (TMDS) are used as antiyellowing agents and light stabilizers . These compounds can degrade into DMSC, highlighting the potential for industrial discharge to contribute to NDMA formation in water treatment.
Q5: Can 1,1-Dimethylsemicarbazide be formed from other compounds?
A: Yes, research suggests that 1,1-Dimethylsemicarbazide can be formed from N,N-dimethylguanidine through reactions with certain chemicals . This highlights the potential for various chemical processes to contribute to the presence of DMSC and subsequently impact NDMA formation in water treatment.
Q6: How can we analyze and quantify 1,1-Dimethylsemicarbazide in water samples?
A: Advanced analytical techniques are crucial for detecting and quantifying DMSC in complex water matrices. Methods like Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC/MS/MS) are employed for this purpose , allowing researchers to accurately measure DMSC concentrations and assess its contribution to NDMA formation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


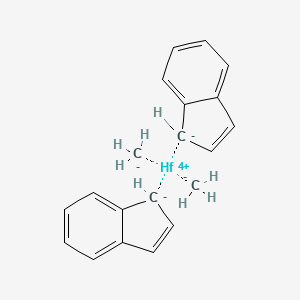
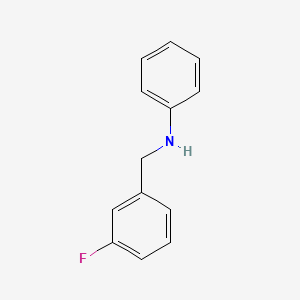
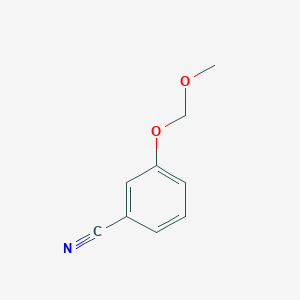
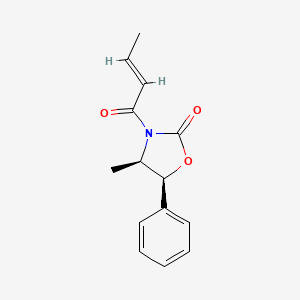
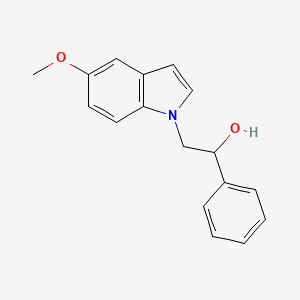
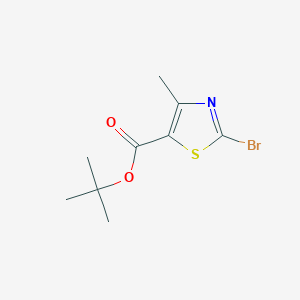
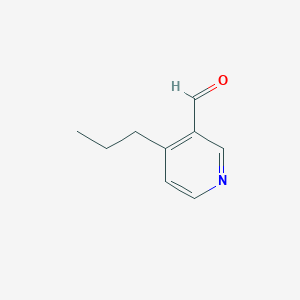
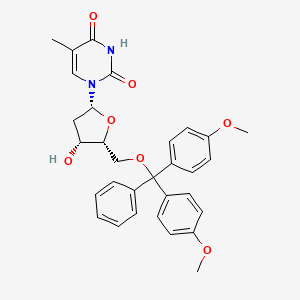
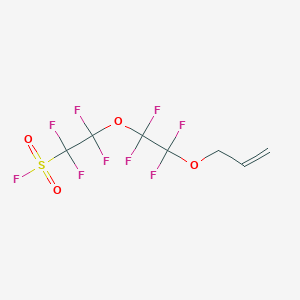
![(2S,5R,6R)-6-[[(2R)-2-[(4-Hexyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1642789.png)
